5-Cyclopropylpyridin-3-ylboronic acid

Description

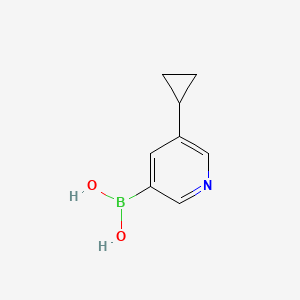

Structure

2D Structure

Properties

IUPAC Name |

(5-cyclopropylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c11-9(12)8-3-7(4-10-5-8)6-1-2-6/h3-6,11-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRXPBXNCWRWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726172 | |

| Record name | (5-Cyclopropylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044210-58-3 | |

| Record name | B-(5-Cyclopropyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044210-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Cyclopropylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 5-Cyclopropylpyridin-3-ylboronic acid

An In-Depth Technical Guide to 5-Cyclopropylpyridin-3-ylboronic Acid

Abstract

This compound (CAS RN: 1044210-58-3) is a heterocyclic organoboron compound that has emerged as a valuable building block in modern synthetic chemistry. Its unique structure, combining a pyridine core with a cyclopropyl substituent, offers chemists a strategic tool for introducing this motif into complex molecules. This guide provides a comprehensive overview of its chemical properties, stability, and reactivity, with a particular focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed protocols, safety considerations, and mechanistic insights are provided for researchers, scientists, and professionals in drug development and materials science.

Introduction

Organoboronic acids are a cornerstone of contemporary organic synthesis, prized for their versatility, stability, and generally low toxicity.[1] Within this class, heteroaromatic boronic acids are particularly significant, enabling the construction of carbon-carbon bonds between aromatic systems, a foundational process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]

This compound belongs to the family of pyridinylboronic acids. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, while the cyclopropyl group, as a "bioisostere" of larger or more flexible groups, is often incorporated to improve metabolic stability, binding affinity, and other pharmacokinetic properties.[5] This specific isomer, with substitution at the 3- and 5-positions, provides a distinct vector for molecular elaboration. This guide serves to consolidate the known technical data and practical knowledge surrounding this important reagent.

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a white to off-white solid.[6] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1044210-58-3 | [2][6] |

| Molecular Formula | C₈H₁₀BNO₂ | [2][6][7] |

| Molecular Weight | 162.98 g/mol | [2][6][7] |

| Appearance | White to off-white solid | [6] |

| Purity | Typically ≥95-98% | [2][8] |

| Boiling Point | 364.9 ± 44.0 °C (Predicted) | [6] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | 4.07 ± 0.10 (Predicted) | [6] |

| SMILES | Oc1cc(cn(c1))C2CC2 | [2] |

Note: Predicted values are computationally derived and should be used as an estimate.

Spectroscopic characterization is essential for verifying the identity and purity of the reagent before use. While specific spectra are lot-dependent, typical ¹H and ¹³C NMR data would confirm the presence of the cyclopropyl and pyridinyl protons and carbons, and ¹¹B NMR would show a characteristic signal for the boronic acid moiety.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10] This reaction forms a C-C bond between the pyridine ring (at the C3 position) and an electrophilic partner, typically an aryl, heteroaryl, or vinyl halide or triflate.[3][9][10]

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle is a well-established process involving three key steps:[10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide) to form a Pd(II) complex.[10]

-

Transmetalation: The boronic acid must first be activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species.[9] This boronate then transfers its organic group (the 5-cyclopropylpyridin-3-yl moiety) to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for coupling this compound with a generic heteroaryl bromide. Note: Conditions must be optimized for specific substrates.

Materials:

-

This compound (1.2 equiv.)

-

Heteroaryl bromide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

Procedure:

-

Vessel Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv) and this compound (1.2 equiv).

-

Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent mixture via syringe.[11] Sparge the resulting suspension with the inert gas for another 10 minutes. Finally, add the palladium catalyst.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Stability and Storage

Boronic acids, particularly heteroaromatic ones, require careful handling and storage to maintain their integrity.

-

Dehydration: A common issue is the reversible dehydration to form cyclic anhydride trimers known as boroxines. While this can affect the stoichiometry of reactions, the presence of water in many Suzuki protocols often facilitates the hydrolysis of the boroxine back to the active boronic acid monomer.

-

Protodeboronation: This is an irreversible decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[12] This is a significant concern for electron-rich or certain classes of heteroaryl boronic acids, especially under acidic or strongly basic conditions at elevated temperatures.[12] 3-Pyridinylboronic acids generally show good stability compared to their 2-pyridinyl counterparts.

-

Storage Recommendations: To mitigate degradation, this compound should be stored under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8°C).[2][6] It is crucial to protect it from moisture and air.[13][14]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed.

-

Hazard Classification: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, related boronic acids are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles (EN 166), and a lab coat.[13][15]

-

Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16] Avoid contact with skin and eyes.[13][16] After handling, wash hands thoroughly.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes.[15][17] Seek medical attention if irritation persists.[15][17]

-

Skin: Wash off with soap and plenty of water.[15] If irritation occurs, seek medical advice.[15]

-

Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[15]

-

Conclusion

This compound is a highly functional reagent that provides a reliable method for incorporating the 5-cyclopropylpyridine moiety into target molecules. Its primary application in Suzuki-Miyaura coupling is well-established, offering good reactivity and selectivity. Researchers using this compound should have a firm understanding of its stability profile, requiring diligent storage under inert and refrigerated conditions. By following established protocols and safety guidelines, scientists can effectively leverage the unique chemical properties of this building block to advance research in drug discovery and materials science.

References

- Original this compound. Vertex AI Search.

- This compound | C8H10BNO2 | CID 57416506. PubChem.

- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc

- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.

- This compound | 1044210-58-3. ChemicalBook.

- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.

- Recent progress in the synthesis of pyridinylboronic acids and esters.

- SAFETY DATA SHEET - Cyclopropylboronic acid. Fisher Scientific.

- SAFETY DATA SHEET - n-Propylboronic acid. Fisher Scientific.

- SAFETY DATA SHEET - m-Tolylboronic acid. Sigma-Aldrich.

- SAFETY DATA SHEET - Cyclopropylboronic acid, pinacol ester. Fisher Scientific.

- 4-Cyclopropylpyridin-3-ylboronic acid Safety D

- Suzuki Coupling Mechanism and Procedure. YouTube.

- Suzuki Coupling. Organic Chemistry Portal.

- This compound [P63561]. ChemUniverse.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- [2-(2-Hydroxypropan-2-yl)

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1044210-58-3 [amp.chemicalbook.com]

- 7. This compound | C8H10BNO2 | CID 57416506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemuniverse.com [chemuniverse.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.es [fishersci.es]

- 15. fishersci.be [fishersci.be]

- 16. aksci.com [aksci.com]

- 17. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Cyclopropylpyridin-3-ylboronic Acid

Introduction: A Privileged Scaffold in Modern Chemistry

5-Cyclopropylpyridin-3-ylboronic acid is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group and a boronic acid moiety. This particular arrangement of functional groups makes it a highly valuable and versatile building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] The pyridine core is a common motif in a vast array of biologically active molecules, while the cyclopropyl group can introduce conformational rigidity and improve metabolic stability. The boronic acid functionality serves as a key handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical methods for its thorough characterization.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The presented strategy commences with a commercially available starting material, 3,5-dibromopyridine, and proceeds through a selective cyclopropanation followed by a borylation reaction.

Overall Synthetic Scheme

Caption: Synthetic route to this compound.

Part 1: Synthesis of 3-Bromo-5-cyclopropylpyridine

The initial step involves a selective Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl group onto the pyridine ring. The choice of catalyst and reaction conditions is critical to favor mono-substitution.

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,5-dibromopyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by several cycles of vacuum and backfilling with an inert gas.

-

Reaction: Heat the mixture to a temperature of 85-95°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-bromo-5-cyclopropylpyridine.

Causality and Insights:

-

The use of a slight excess of cyclopropylboronic acid drives the reaction towards completion.

-

The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura coupling.

-

The aqueous base is crucial for the transmetalation step in the catalytic cycle.

Part 2: Synthesis of this compound

The final step is the conversion of the remaining bromo-substituent to a boronic acid via a Miyaura borylation reaction.

Experimental Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 3-bromo-5-cyclopropylpyridine (1.0 eq) and bis(pinacolato)diboron (B₂pin₂, 1.1 eq) in a dry, degassed solvent such as 1,4-dioxane.

-

Catalyst and Ligand: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium acetate (KOAc, 3.0 eq).

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up and Isolation: After cooling, the reaction mixture is typically subjected to an aqueous work-up. The resulting boronic acid pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid. The final product is then isolated, often as a solid, which can be purified by recrystallization. A detailed procedure for a similar transformation involves cooling the reaction, adding n-butyllithium at low temperature, followed by the addition of triisopropyl borate, and finally quenching with hydrochloric acid.[4] The pH is then carefully adjusted to precipitate the boronic acid.[4]

Causality and Insights:

-

Bis(pinacolato)diboron is a common and effective reagent for introducing the boronate ester group.

-

The choice of a suitable palladium catalyst and ligand is important for efficient borylation.

-

The final hydrolysis step is necessary to convert the boronate ester to the desired boronic acid.

Comprehensive Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques is employed.

Characterization Workflow

Caption: Workflow for the characterization of the target compound.

Expected Analytical Data

The following table summarizes the expected analytical data for this compound.

| Analysis | Expected Results |

| Molecular Formula | C₈H₁₀BNO₂[1][5] |

| Molecular Weight | 162.98 g/mol [1][5] |

| Appearance | White to off-white solid |

| ¹H NMR | Expected chemical shifts (δ, ppm) in DMSO-d₆: Pyridine protons appearing as singlets or doublets between 8.0-9.0 ppm. Cyclopropyl protons appearing as multiplets between 0.5-2.0 ppm. The boronic acid protons (B(OH)₂) will likely appear as a broad singlet. |

| ¹³C NMR | Expected chemical shifts (δ, ppm) in DMSO-d₆: Pyridine carbons in the range of 120-150 ppm. The carbon attached to boron will be broad. Cyclopropyl carbons will appear at higher field, typically below 20 ppm.[6][7][8] |

| Mass Spectrometry (ESI+) | Expected m/z: 164.08 [M+H]⁺, 186.06 [M+Na]⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |

General Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as DMSO-d₆ or D₂O.[9] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

-

Mass Spectrometry (MS): Low-resolution mass spectra can be obtained using a liquid chromatography-mass spectrometry (LC-MS) system with electrospray ionization (ESI).[10] High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.[11]

-

Melting Point: The melting point is determined using a standard melting point apparatus and can be an indicator of purity.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[2] This powerful C-C bond-forming reaction allows for the efficient synthesis of complex biaryl and heteroaryl structures, which are prevalent in many drug candidates. The presence of the cyclopropyl group can confer desirable pharmacokinetic properties to the final molecules.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The detailed protocols and explanations of the underlying chemical principles provide a solid foundation for researchers in the fields of medicinal chemistry and organic synthesis. The described characterization methods are essential for verifying the structure and purity of this important building block, ensuring its suitability for use in the discovery and development of novel chemical entities.

References

- Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

- Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Chembk. Original this compound. [Link]

- Park, S., et al. (2020). Rhodium-catalyzed double hydroboration of pyridine: the origin of the chemo- and regioselectivities. Catalysis Science & Technology, 10(21), 7266-7276.

- Deng, H., et al. (2011).

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

- PubChem. This compound. [Link]

- Frontiers in Chemistry. (2019).

- The Royal Society of Chemistry. Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. [Link]

- Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89.

- Ishiyama, T., et al. (2002). (3,4,5-Trifluorophenyl)boronic Acid. Organic Syntheses, 79, 126.

- Yang, Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14332-14338.

- Google Patents. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.

- Sangu, K. G., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. RSC Medicinal Chemistry, 15(1), 136-150.

- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Attia, A., et al. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie, 50(7), 455-459.

- NIST. Boronic acid, ethyl-. [Link]

- MDPI. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

- Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.

Sources

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. rsc.org [rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C8H10BNO2 | CID 57416506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Cyclopropylboronic acid(411235-57-9) 13C NMR [m.chemicalbook.com]

- 8. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. chemscene.com [chemscene.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to 5-Cyclopropylpyridin-3-ylboronic Acid: A Cornerstone Reagent for Modern Drug Discovery

This guide provides an in-depth technical overview of 5-Cyclopropylpyridin-3-ylboronic acid, a heterocyclic organoboron compound that has emerged as a critical building block for researchers in pharmaceutical and agrochemical development. We will move beyond a simple recitation of properties to explore the rationale behind its synthesis, its principal applications, and its strategic importance in the construction of complex molecular architectures.

Introduction: The Value Proposition of a Privileged Scaffold

The ascent of boronic acids and their derivatives in medicinal chemistry is a direct result of their versatile reactivity, general stability, and low toxicity.[1][2] The landmark approval of bortezomib (Velcade®), a dipeptidyl boronic acid, for the treatment of multiple myeloma, solidified the role of the boronic acid moiety as a pharmacologically significant functional group capable of forming reversible covalent interactions with enzyme active sites.[1][2]

Within this valuable class of reagents, this compound presents a unique combination of three structurally significant motifs:

-

The Boronic Acid Group: This functional group is the primary reactive handle, enabling carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3]

-

The Pyridine Ring: A foundational heterocycle in medicinal chemistry, the pyridine core can act as a bioisostere for a phenyl ring, engage in hydrogen bonding, and modulate the physicochemical properties of a molecule.

-

The Cyclopropyl Group: This small, strained ring is an increasingly sought-after substituent in drug design.[4] Its unique steric and electronic properties can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity, often leading to superior drug candidates.[4]

This guide offers a comprehensive examination of this reagent, designed to empower researchers to effectively integrate it into their synthetic and drug discovery programs.

Compound Profile: Core Identification and Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. Accurate identification is the first step in any robust experimental design.

Structural Formula:

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (5-cyclopropylpyridin-3-yl)boronic acid | [5] |

| CAS Number | 1044210-58-3 | [6][7][8] |

| Molecular Formula | C₈H₁₀BNO₂ | [5][6][7] |

| Molecular Weight | 162.98 g/mol | [5][6][7] |

| SMILES | B(C1=CC(=CN=C1)C2CC2)(O)O | [6] |

| Appearance | Solid | |

| Storage | Store in an inert atmosphere, 2-8°C | [6] |

Synthetic Strategy: A Plausible and Validated Approach

While multiple proprietary routes may exist, a robust and widely understood method for the synthesis of heteroaryl boronic acids involves the borylation of an organometallic intermediate.[2][4] The following protocol outlines a plausible and scientifically sound approach starting from 3-bromo-5-cyclopropylpyridine.

The causality is clear: a lithium-halogen exchange at low temperature generates a nucleophilic pyridyl species, which is then trapped by an electrophilic boron source (trimethyl borate). The subsequent acidic hydrolysis is critical for converting the resulting boronate ester into the desired boronic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Expertise & Experience: Anhydrous conditions are paramount. Organolithium reagents are extremely reactive with water and protic solvents. The low temperature is essential to prevent side reactions and ensure the stability of the lithiated intermediate.

-

-

Formation of Organolithium: Slowly add n-butyllithium (n-BuLi) to the cooled THF. Subsequently, add a solution of 3-bromo-5-cyclopropylpyridine in anhydrous THF dropwise over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour.

-

Causality: The highly polarized C-Li bond in n-BuLi facilitates a rapid lithium-halogen exchange with the aryl bromide, selectively forming the desired organolithium species at the 3-position of the pyridine ring.

-

-

Borylation: To the reaction mixture, add trimethyl borate (B(OMe)₃) dropwise, ensuring the internal temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Causality: The boron atom in trimethyl borate is electrophilic and is readily attacked by the nucleophilic carbon of the organolithium intermediate. Maintaining low temperature during addition prevents over-addition or undesired side reactions.

-

-

Hydrolysis and Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours.

-

Trustworthiness: This acidic hydrolysis step is a self-validating system. It protonates any remaining organolithium and hydrolyzes the boronate ester to the boronic acid. The pH ensures the product is in its desired form and facilitates separation.

-

-

Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by trituration with a suitable solvent system (e.g., hexanes/ether) or by recrystallization to afford the pure this compound.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The principal utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[6] This reaction is a pillar of modern organic synthesis due to its mild conditions, high functional group tolerance, and commercial availability of reagents.[3][4]

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic heteroaryl chloride, based on conditions optimized for challenging substrates.[9]

-

Glovebox Preparation: Inside an inert atmosphere glovebox, charge a microwave vial with the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), a phosphine ligand (e.g., 3 mol% n-BuPAd₂), the base (e.g., 3.0 equivalents of Cs₂CO₃), and this compound (1.2 - 1.5 equivalents).

-

Expertise & Experience: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like adamantyl-based phosphines (e.g., n-BuPAd₂) are often required to facilitate the oxidative addition of less reactive aryl chlorides.[9] Cesium carbonate (Cs₂CO₃) is a strong, yet non-nucleophilic base effective in activating the boronic acid for transmetalation.[3][9]

-

-

Reagent Addition: Add the heteroaryl chloride (1.0 equivalent) to the vial, followed by the solvent system (e.g., a 10:1 mixture of toluene and water).

-

Causality: The biphasic solvent system is often beneficial. Water can accelerate the reaction, and the base is more soluble in the aqueous phase, facilitating the formation of the active boronate species.[4]

-

-

Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

-

Trustworthiness: Reaction monitoring is a self-validating step, ensuring the reaction is proceeding as expected and allowing for timely quenching upon completion to prevent byproduct formation.

-

-

Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate. Filter and concentrate the solvent. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Conclusion: A Strategically Important Reagent

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity through the Suzuki-Miyaura coupling provides a reliable method for introducing a privileged, three-component scaffold into potential drug candidates.[4][6] The convergence of the stable pyridine heterocycle, the beneficial cyclopropyl moiety, and the versatile boronic acid handle makes this reagent a highly valuable asset in the quest to design and synthesize novel, effective therapeutics.

References

- Original this compound.

- This compound | C8H10BNO2.

- This compound.ChemUniverse.

- This compound | 1044210-58-3.ChemicalBook.

- Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.Tetrahedron Letters.

- Pinto, M., et al.

- Suzuki Coupling.Organic Chemistry Portal.

- (2-Cyclopropylpyridin-4-yl)boronic acid | 1189546-00-6.Sigma-Aldrich.

- Wang, H., et al. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors.Bioorganic & Medicinal Chemistry.

- Pinto, M., et al.

- Molander, G. A., & Brown, A. R. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides.The Journal of Organic Chemistry, PubMed Central.

- Yao, M. L., & Deng, M. Z.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. audreyli.com [audreyli.com]

- 5. This compound | C8H10BNO2 | CID 57416506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 7. chemuniverse.com [chemuniverse.com]

- 8. This compound | 1044210-58-3 [amp.chemicalbook.com]

- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Application of Cyclopropyl-Substituted Pyridylboronic Acids

Introduction: A Trifecta of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of high-value structural motifs is a cornerstone of rational drug design. Boronic acids, particularly since the FDA approval of Bortezomib (Velcade®) in 2003, have emerged as a pivotal class of compounds, transitioning from mere synthetic intermediates to potent therapeutic agents.[1][2][3] Their unique ability to form reversible covalent bonds with biological targets has opened new avenues for enzyme inhibition.[4] Concurrently, the pyridine ring remains one of the most ubiquitous heterocycles in pharmaceuticals, prized for its ability to modulate physicochemical properties and engage in critical hydrogen bonding interactions.[5] The third component of this powerful triad, the cyclopropyl group, is increasingly utilized by drug hunters to enhance potency, improve metabolic stability, and reduce off-target effects by introducing conformational rigidity and unique electronic properties.[6][7]

This guide delves into the convergence of these three privileged scaffolds, providing a comprehensive overview of the discovery, synthesis, and application of cyclopropyl-substituted pyridylboronic acids. We will explore the underlying chemical principles, detail robust synthetic protocols, and examine the rationale that drives the inclusion of this unique molecular architecture in drug development programs.

The Synthetic Challenge: Navigating the Lability of Pyridylboronic Acids

The journey to cyclopropyl-substituted pyridylboronic acids is not without its challenges. Heteroaromatic boronic acids, especially 2-substituted pyridyl derivatives, are notoriously prone to protodeboronation—the undesired cleavage of the C-B bond.[8] This instability can occur during storage, synthesis, or the coupling reaction itself, significantly impacting yield and purity.[8][9]

Several factors contribute to this lability:

-

Slow Transmetallation: The electron-deficient nature of the pyridine ring can slow the crucial transmetallation step in the Suzuki-Miyaura catalytic cycle.[9]

-

Protodeboronation Pathways: The boronic acid can be cleaved through various pH-dependent mechanisms, including acid-catalyzed and base-mediated pathways.[8] For pyridyl systems, the basicity of the ring nitrogen can introduce additional complex degradation pathways.[8]

Understanding these degradation mechanisms is critical for designing effective synthetic and purification strategies. Researchers must carefully control pH, temperature, and solvent choice to maximize the stability and reactivity of these valuable building blocks.

Core Synthetic Strategies and Methodologies

The synthesis of cyclopropyl-substituted pyridylboronic acids typically follows a convergent approach, focusing on the preparation of a key intermediate, cyclopropylboronic acid, followed by its strategic coupling to a functionalized pyridine core.

Diagram 1: General Synthetic Workflow

Caption: High-level workflow for synthesizing target molecules.

Key Reagent Synthesis: Cyclopropylboronic Acid

The most common and robust method for preparing cyclopropylboronic acid involves the reaction of a cyclopropyl organometallic reagent with a trialkyl borate, followed by acidic workup.[10][11]

Detailed Experimental Protocol: Synthesis of Cyclopropylboronic Acid [2][10][12]

-

Reaction Setup: To a stirred, cooled (-78°C) solution of trimethylborate (1.2-1.5 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of cyclopropylmagnesium bromide (1.0 equivalent, typically 0.5 M in THF) dropwise under an inert nitrogen atmosphere. A white precipitate will form.

-

Causality: The low temperature is critical to prevent side reactions and ensure controlled formation of the boronate ester intermediate. The Grignard reagent is a powerful nucleophile that attacks the electrophilic boron atom of the trimethylborate.

-

-

Warming and Stirring: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 6-12 hours.

-

Causality: This extended stirring ensures the reaction proceeds to completion.

-

-

Quench and Hydrolysis: Carefully add 2N aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1 hour. This step hydrolyzes the intermediate boronate ester to the desired boronic acid.

-

Causality: The acidic quench protonates the methoxy groups on the boron, making them good leaving groups, and facilitates the formation of the B(OH)₂ moiety.

-

-

Extraction: Transfer the mixture to a separatory funnel. The aqueous layer is washed with a non-polar solvent like dichloromethane to remove impurities. The aqueous layer, containing the product, is then thoroughly extracted with an ether-based solvent such as methyl tert-butyl ether (4-5 times).

-

Causality: Cyclopropylboronic acid has some water solubility. Using an ethereal solvent for extraction is more efficient at recovering the product from the aqueous phase compared to chlorinated solvents.

-

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude white solid. The product can be purified by trituration or recrystallization from a solvent system like dichloromethane/hexanes to afford pure cyclopropylboronic acid.

-

Self-Validation: The purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis (typically 92–93°C).[10]

-

The Core Reaction: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is the premier method for forming the crucial carbon-carbon bond between the cyclopropyl group and the pyridine ring.[9][10][13] The reaction's tolerance for a wide range of functional groups makes it exceptionally valuable in complex molecule synthesis.[10][14]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Conditions and Key Parameters

Success in coupling cyclopropylboronic acid, particularly with less reactive heteroaryl chlorides, requires careful optimization.[14] Research has shown that specific combinations of catalysts, ligands, bases, and solvents are crucial.

| Parameter | Recommended Choice | Rationale & Causality |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ | These are common, effective palladium precursors that are reduced in situ to the active Pd(0) catalyst.[9][10] |

| Ligand | Tricyclohexylphosphine (PCy₃) or other bulky, electron-rich phosphines | Bulky phosphine ligands accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species.[10] For challenging couplings of 2-pyridyl nucleophiles, phosphite or phosphine oxide ligands can also be highly effective.[9] |

| Base | Potassium Fluoride (KF) or Potassium Phosphate (K₃PO₄) | The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetallation.[9] |

| Solvent | Dioxane or Toluene, often with added water | Aprotic polar solvents are typically used. The addition of water can have a significant accelerating effect on the reaction.[10] |

| Stoichiometry | 1.2 - 1.5 equivalents of Boronic Acid | A slight excess of the boronic acid is often used to drive the reaction to completion, compensating for any potential protodeboronation.[10][14] |

General Experimental Protocol: Suzuki Coupling [10][14]

-

Reaction Setup: In a reaction vessel, combine the heteroaryl halide (1.0 eq.), cyclopropylboronic acid (1.3 eq.), and base (e.g., KF, 3.0 eq.).

-

Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane), followed by the phosphine ligand (e.g., PCy₃, 10 mol%) and the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).

-

Heating: Heat the reaction mixture to a specified temperature (typically 80-110°C) and monitor its progress by a suitable analytical method (e.g., HPLC or GC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified using column chromatography to yield the desired cyclopropyl-substituted pyridine.

Applications and Significance in Drug Development

The incorporation of the cyclopropyl-pyridyl motif is a strategic decision aimed at optimizing a molecule's pharmacological profile. The cyclopropyl ring acts as a "bioisostere" for groups like vinyl or gem-dimethyl, but with distinct advantages.[6]

Key Contributions of the Cyclopropyl Moiety:

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, making the group more resistant to metabolic oxidation by cytochrome P450 enzymes.[7]

-

Potency Enhancement: The rigid structure of the ring can lock the molecule into a more favorable, lower-entropy binding conformation with its target protein.[7]

-

Pharmacokinetics: It can improve properties like brain permeability and reduce plasma clearance.[7]

-

Novel Chemical Space: It provides three-dimensionality, moving away from the flat structures common in many drug libraries.[15]

When combined with a pyridylboronic acid, this creates a powerful building block for constructing inhibitors that can target a wide range of enzymes, including proteasomes and serine proteases, which have been implicated in cancer and inflammatory diseases.[16][17]

Conclusion and Future Directions

The discovery and development of cyclopropyl-substituted pyridylboronic acids represent a sophisticated approach to modern medicinal chemistry. By understanding the inherent stability challenges and leveraging optimized synthetic methods like the Suzuki-Miyaura coupling, researchers can efficiently access these valuable compounds. The unique combination of the pyridine's electronic properties, the boronic acid's reactive potential, and the cyclopropyl group's conformational and metabolic benefits provides a powerful toolkit for developing next-generation therapeutics. Future research will likely focus on developing even more robust and stereospecific methods for synthesizing substituted cyclopropylboronic acids and expanding their application to an even wider range of biological targets.

References

- Vertex AI Search. (n.d.). Exploring 3-Pyridylboronic Acid: Properties and Applications.

- Kinzel, T., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 3-Pyridylboronic Acid as a Heterocyclic Building Block.

- Cox, P. A., et al. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online.

- Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6989.

- Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4999.

- Li, Y., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114.

- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Li, J. J. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid.

- ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Request PDF.

- Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(4), 689–692.

- ChemicalBook. (n.d.). Cyclopropylboronic acid synthesis.

- National Center for Biotechnology Information. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.

- MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

- Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.

- Google Patents. (n.d.). CN105001249A - Method for preparing cyclopropyl boronic acid.

- Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8733-8777.

- Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. Organic & Biomolecular Chemistry, 14(24), 5763-5773.

- ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. audreyli.com [audreyli.com]

- 11. nbinno.com [nbinno.com]

- 12. Cyclopropylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 13. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]

- 14. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]

The Cyclopropyl Group as a Modulator of Electronic Properties in the Pyridine Ring: A Technical Guide for Drug Discovery

Abstract

The cyclopropyl group, a three-membered carbocycle, is a unique substituent that offers a powerful tool for medicinal chemists to fine-tune the electronic properties of aromatic systems.[1] Its strained ring structure imparts a "pseudo-unsaturated" character, allowing it to engage in significant electronic interactions that deviate from those of simple alkyl groups.[1] This guide provides an in-depth exploration of the electronic effects of the cyclopropyl group on the pyridine ring, a critical scaffold in numerous pharmaceutical agents. We will delve into the theoretical underpinnings of these effects, provide quantitative measures, detail synthetic methodologies, and present analytical protocols to empower researchers in the rational design of novel therapeutics.

The Unique Electronic Nature of the Cyclopropyl Group

The electronic character of the cyclopropyl group is dominated by its significant ring strain, which forces the C-C bonds to have a high degree of p-character.[1] This is best understood through the Walsh orbital model , which depicts the C-C bonds as being formed from the overlap of sp² hybridized orbitals and p-orbitals.[1][2] This arrangement results in "bent" bonds that possess significant π-character, enabling them to interact with the π-system of an adjacent aromatic ring.[1] This interaction is highly dependent on the conformation, with the "bisected" conformation allowing for maximum overlap and electron donation.

This unique electronic structure allows the cyclopropyl group to act as a potent π-electron donor through conjugation, while exhibiting a weak inductive electron-withdrawing effect.[1] This duality is central to its utility in modulating the electronic landscape of the pyridine ring.

Quantifying the Electronic Influence: Hammett and Taft Parameters

The electronic effect of a substituent can be quantitatively described by Hammett (σ) and Taft parameters. These constants provide a numerical scale for the electron-donating or electron-withdrawing ability of a group, dissected into inductive and resonance components.

| Parameter | Value | Description |

| Hammett Constant (σ) | ||

| σm | -0.07[1][3] | Describes the electronic effect from the meta position, primarily reflecting the inductive effect. The negative value indicates weak electron-donating character. |

| σp | -0.21[1][3] | Describes the electronic effect from the para position, encompassing both inductive and resonance effects. The more negative value compared to σm highlights the significant electron-donating resonance effect. |

| Field/Inductive Parameter (F) | +0.02[1] | Represents the inductive/field effect of the substituent. The positive value suggests a weak electron-withdrawing inductive effect. |

| Resonance Parameter (R) | -0.23[1] | Represents the resonance effect of the substituent. The negative value confirms its strong electron-donating character through resonance. |

| Taft Steric Parameter (Es) | -0.63[1] | Quantifies the steric bulk of the substituent. |

These parameters are crucial for predicting how a cyclopropyl group will influence the reactivity and properties, such as the pKa, of a substituted pyridine.

Positional Effects on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom.[4] The position of the cyclopropyl substituent significantly dictates its overall electronic impact.

-

4-Cyclopropylpyridine: In the para-position relative to the nitrogen, the cyclopropyl group can fully exert its electron-donating resonance effect. This increases the electron density on the pyridine ring and, most notably, on the nitrogen atom. Consequently, 4-cyclopropylpyridine is expected to be more basic (have a higher pKa) than pyridine itself.[5]

-

2-Cyclopropylpyridine: When placed at the ortho-position, the cyclopropyl group can still donate electron density through resonance. However, steric interactions with the adjacent nitrogen atom and its lone pair may influence the preferred conformation of the cyclopropyl group, potentially modulating the extent of orbital overlap. The net effect is still an increase in the basicity of the pyridine nitrogen compared to the unsubstituted ring.

-

3-Cyclopropylpyridine: At the meta-position, the cyclopropyl group cannot engage in direct resonance with the nitrogen atom.[6] Therefore, its electronic influence is primarily governed by its weak inductive effect. Given the slightly electron-withdrawing inductive nature (positive F value), 3-cyclopropylpyridine is expected to have a basicity similar to or slightly lower than pyridine.

The following diagram illustrates the dominant electronic effects of the cyclopropyl group at each position on the pyridine ring.

Caption: Corey-Chaykovsky reaction workflow for cyclopropylpyridine synthesis.

Experimental Protocol: Synthesis of 4-Cyclopropylpyridine [7]

-

Preparation of Dimethylsulfonium Methylide: A solution of trimethylsulfonium iodide in dry dimethyl sulfoxide (DMSO) is treated with sodium hydride at room temperature under an inert atmosphere until the evolution of hydrogen ceases.

-

Reaction with 4-Vinylpyridine: The resulting solution of dimethylsulfonium methylide is cooled in an ice-water bath. 4-Vinylpyridine is then added dropwise with stirring.

-

Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed with brine, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Analytical Techniques for Probing Electronic Effects

pKa Determination

The most direct experimental measure of the electronic effect of the cyclopropyl group on the basicity of the pyridine nitrogen is the determination of the acid dissociation constant (pKa) of the corresponding pyridinium ion.

Experimental Protocol: Potentiometric Titration for pKa Determination [1]

-

Preparation of Solutions: A standard solution of the cyclopropyl-substituted pyridine is prepared in a suitable solvent system (e.g., 50% ethanol/water) at a precise concentration. A standardized solution of a strong acid (e.g., HCl) is also prepared.

-

Titration: A known volume of the pyridine solution is titrated with the standardized HCl solution. The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of HCl added) is plotted. The pKa is equal to the pH at the half-equivalence point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide valuable insights into the electronic environment of the cyclopropyl-substituted pyridine. The chemical shifts of the pyridine ring protons and carbons are sensitive to changes in electron density. An upfield shift (lower ppm) of the pyridine ring signals upon introduction of the cyclopropyl group is indicative of increased electron density, consistent with its electron-donating character.

Implications for Drug Design and Medicinal Chemistry

The unique electronic properties of the cyclopropyl group make it a valuable tool in drug discovery. [8][9]

-

Modulation of pKa: By strategically placing a cyclopropyl group on a pyridine-containing drug molecule, the pKa can be fine-tuned to optimize properties such as solubility, membrane permeability, and target binding. [10]* Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to other alkyl groups. [11][12]This can lead to improved pharmacokinetic profiles.

-

Bioisosteric Replacement: The cyclopropyl group can serve as a rigid bioisostere for other functional groups, such as a vinyl group or a carbonyl group in certain contexts, offering a way to improve metabolic stability while maintaining or enhancing biological activity. [1]

Conclusion

The cyclopropyl group is a multifaceted substituent that exerts a profound and nuanced electronic influence on the pyridine ring. Its ability to act as a strong resonance donor while maintaining a weak inductive profile provides a unique handle for medicinal chemists to manipulate the physicochemical properties of drug candidates. A thorough understanding of its position-dependent electronic effects, coupled with robust synthetic and analytical methodologies, will continue to empower the design of more effective and safer therapeutics.

References

- The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide - Benchchem. (URL: )

- The Cyclopropyl Group in Medicinal Chemistry - Scientific Upd

- Synthesis of certain cyclopropylpyridines. (URL: )

- Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (URL: )

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar. (URL: )

- The Crucial Role of Cyclopropane Deriv

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchG

- A survey of Hammett substituent constants and resonance and field parameters - cr00002a004 - Wang Lab. (URL: )

- How does the cyclopropyl group influence conjugation and arom

- Cyclopropyl group - Wikipedia. (URL: [Link])

- Electrophilic cleavage of cyclopropylmethystannanes: an experimental comparison of sigma-sigma and sigma-pi conjug

- Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - NIH. (URL: [Link])

- Substituent effects on .sigma.-.pi. conjugation. Absence of .pi.

- Effect of atomic Charge on pka 's of Substituted pyridines. (URL: )

- Pyridine - Wikipedia. (URL: [Link])

- Cyclopropyl Group: An Excited-State Aromaticity Indic

- basicity of pyridine-heterocyclic compounds (chemmasters.online) - YouTube. (URL: [Link])

- The Synthesis and Spectrum of 2-Cyclopropylpyridine* - d

- Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and D

- Cyclopropylpyridines.

- 2-Cyclopropylpyridine | The Journal of Organic Chemistry - ACS Public

- Conjug

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Conjugated system - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scientificupdate.com [scientificupdate.com]

- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. nbinno.com [nbinno.com]

Navigating the Solubility Landscape of 5-Cyclopropylpyridin-3-ylboronic Acid: An In-depth Technical Guide

For Immediate Release

Abstract

5-Cyclopropylpyridin-3-ylboronic acid is a pivotal building block in contemporary drug discovery and development, prized for its role in constructing complex molecular architectures through cross-coupling reactions.[1] However, a comprehensive understanding of its solubility profile in common organic solvents—a critical parameter for reaction optimization, purification, and formulation—remains a notable data gap in publicly accessible literature. This technical guide provides researchers, scientists, and drug development professionals with a foundational framework for approaching the solubility of this unique reagent. While specific quantitative data is not yet established, this document synthesizes insights from analogous pyridineboronic and arylboronic acids, outlines a robust experimental protocol for determining solubility, and delves into the underlying scientific principles that govern the dissolution of this compound class.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of a reagent is a cornerstone of efficient and scalable chemical synthesis.[2][3][4][5][6] For active pharmaceutical ingredient (API) development, understanding solubility is paramount as it directly influences reaction kinetics, impurity profiles, and the feasibility of crystallization-based purifications.[2] Poorly soluble reagents can lead to heterogeneous reaction mixtures, resulting in inconsistent outcomes and challenges in process control.[3] this compound, with its distinct pyridine core and cyclopropyl moiety, presents a unique solubility challenge that necessitates a systematic approach for its characterization.[1]

Predicted Solubility Profile of this compound

In the absence of specific experimental data for this compound, we can infer a qualitative solubility profile based on the behavior of structurally related compounds, such as phenylboronic acid and pyridine-4-boronic acid.[7][8][9][10][11] The presence of the polar pyridine ring and the hydrogen-bonding capabilities of the boronic acid group suggest a preference for polar organic solvents. Conversely, the nonpolar cyclopropyl group may impart some solubility in less polar environments.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale & Expert Insights |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, readily solvating the boronic acid moiety. |

| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Diethyl ether | High to Moderate | Ethers are effective hydrogen bond acceptors, which can interact favorably with the B(OH)₂ group. Phenylboronic acid exhibits high solubility in ethers.[7][10][11] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High to Moderate | The carbonyl group in ketones is a strong hydrogen bond acceptor, promoting solubility. Phenylboronic acid is highly soluble in acetone.[7][10][11] |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are highly polar and are excellent solvents for a wide range of organic compounds, including those with hydrogen bonding capabilities. Pyridine-4-boronic acid shows solubility in DMSO and DMF.[8] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate to Low | While capable of acting as hydrogen bond acceptors, esters are generally less polar than alcohols and ketones, which may result in lower solubility. |

| Hydrocarbons | Heptane, Toluene, Methylcyclohexane | Very Low | The nonpolar nature of hydrocarbons makes them poor solvents for the polar this compound. Hydrocarbons are often used as anti-solvents for the crystallization of boronic acids.[7][10][11] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can offer a balance of polarity suitable for dissolving boronic acids, with phenylboronic acid showing moderate solubility in chloroform.[7][10][11] |

Disclaimer: This table represents a predicted profile based on chemical principles and data from analogous compounds. Experimental verification is essential.

Experimental Protocol for Determining Solubility

A reliable and widely accepted method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[12][13] This technique involves monitoring the dissolution of a solid in a liquid as the temperature is changed in a controlled manner.

Materials and Equipment

-

This compound (purity ≥98%)[1]

-

Selected organic solvents (anhydrous grade)

-

Jacketed glass reactor with overhead stirrer

-

Temperature control unit (circulating bath)

-

Calibrated temperature probe

-

Analytical balance (± 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UPLC-MS/MS system for quantification.[14][15]

-

Syringes and syringe filters (0.22 µm PTFE)

Step-by-Step Methodology

-

Preparation of the Solvent: Place a known volume of the desired organic solvent into the jacketed glass reactor.

-

Temperature Equilibration: Set the temperature control unit to the desired starting temperature and allow the solvent to equilibrate.

-

Incremental Addition of Solute: Add a precisely weighed amount of this compound to the stirred solvent.

-

Observation of Dissolution: Observe for complete dissolution of the added solid.

-

Iterative Addition: Continue to add small, accurately weighed portions of the boronic acid until a slight turbidity (undissolved solid) persists for an extended period (e.g., > 1 hour), indicating that the saturation point has been reached.

-

Equilibration at Saturation: Allow the saturated solution to stir at the set temperature for a minimum of 2-4 hours to ensure equilibrium is reached.

-

Sample Collection: Withdraw a sample of the supernatant using a pre-heated syringe and immediately filter it through a syringe filter into a pre-weighed vial. This prevents the crystallization of the solute upon cooling.

-

Gravimetric Analysis (Optional but Recommended): Weigh the vial containing the filtered solution. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dried solid is achieved. The solubility can be calculated from the mass of the dissolved solid and the mass of the solvent.

-

Quantitative Analysis (Primary Method): Accurately dilute a known volume of the filtered, saturated solution with a suitable mobile phase. Quantify the concentration of this compound using a pre-validated HPLC or UPLC-MS/MS method.[14][15]

-

Temperature Variation: Repeat steps 2-9 at different temperatures to generate a solubility curve.

Causality Behind Experimental Choices

-

Anhydrous Solvents: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[12][13] Using anhydrous solvents minimizes this side reaction, which can affect solubility measurements.

-

Dynamic Method: This method is preferred over isothermal methods for boronic acids as it can help to overcome kinetic barriers to dissolution and provides a more accurate determination of the thermodynamic solubility.[12]

-

Equilibration Time: A sufficient equilibration period is crucial to ensure that the measured concentration represents the true thermodynamic solubility and not a supersaturated or undersaturated state.

-

Pre-heated Syringe and Filtration: This is a critical step to prevent premature crystallization of the solute during sampling, which would lead to an underestimation of the solubility.

Visualization of the Experimental Workflow

Sources

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. jmpas.com [jmpas.com]

- 7. d-nb.info [d-nb.info]

- 8. PYRIDINE-4-BORONIC ACID | 1692-15-5 | INDOFINE Chemical Company [indofinechemical.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Cyclopropylpyridin-3-ylboronic Acid

Introduction

5-Cyclopropylpyridin-3-ylboronic acid is a valuable building block in modern synthetic chemistry, particularly in the fields of drug discovery and materials science.[1] Its unique structure, featuring a pyridine core functionalized with both a cyclopropyl group and a boronic acid moiety, offers a versatile platform for the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.[1] The cyclopropyl group can enhance metabolic stability and binding affinity, making this compound a desirable component in the synthesis of novel therapeutic agents.[1]

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra, along with a robust protocol for data acquisition.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the pyridine ring and the cyclopropyl group. The chemical shifts are influenced by the electronic nature of the substituents and the aromatic ring current.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | ~ 8.5 | s | - |

| H-4 (Pyridine) | ~ 7.9 | s | - |

| H-6 (Pyridine) | ~ 8.4 | s | - |

| CH (Cyclopropyl) | ~ 1.9 - 2.1 | m | - |

| CH₂ (Cyclopropyl) | ~ 0.8 - 1.2 | m | - |

| B(OH)₂ | Variable (broad) | s | - |

Causality Behind Predictions: The protons on the pyridine ring are expected to be in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The cyclopropyl protons will appear significantly upfield, characteristic of strained ring systems. The methine proton of the cyclopropyl group will be at a lower field than the methylene protons. The boronic acid protons are exchangeable and their signal is often broad and may not be observed depending on the solvent and water content.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the boron atom may exhibit a broad signal or be unobserved due to quadrupolar relaxation of the boron nucleus.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~ 150 |

| C-3 (Pyridine) | ~ 130 (broad) |

| C-4 (Pyridine) | ~ 138 |

| C-5 (Pyridine) | ~ 135 |

| C-6 (Pyridine) | ~ 148 |

| CH (Cyclopropyl) | ~ 15 |

| CH₂ (Cyclopropyl) | ~ 10 |

Causality Behind Predictions: The pyridine carbons are in the typical aromatic region (δ 120-150 ppm). The carbon bearing the boronic acid (C-3) is expected to be broad. The cyclopropyl carbons will be in the upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for IR spectroscopic analysis using ATR.

Self-Validating System and Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a convenient and common method for solid samples, requiring minimal sample preparation.

-

Background Correction: A background spectrum of the clean ATR crystal must be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 163 (for ¹¹B) and 162 (for ¹⁰B). The relative intensity will reflect the natural abundance of boron isotopes (¹¹B: ~80%, ¹⁰B: ~20%).

-

Major Fragments:

-

[M-H₂O]⁺: m/z = 145 (loss of water)

-

[M-2H₂O]⁺: m/z = 127 (further loss of water, potentially from boroxine formation in the ion source)

-

Fragments corresponding to the loss of the cyclopropyl group or cleavage of the pyridine ring are also possible.

-

Causality Behind Predictions: Boronic acids are known to readily lose water under mass spectrometry conditions. The formation of a cyclic trimer (boroxine) through the loss of three water molecules from three boronic acid molecules is also a common phenomenon, though less likely to be observed as a distinct high-mass ion in typical analyses.

Experimental Protocol for MS Data Acquisition

Caption: Workflow for mass spectrometric analysis.

Self-Validating System and Experimental Choices:

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids, which is likely to produce a prominent molecular ion peak.

-

Solvent: Methanol is a common solvent for ESI-MS as it is volatile and readily protonates the analyte.

-

Isotopic Pattern: The characteristic isotopic signature of boron provides a key validation point for boron-containing fragments.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the comprehensive experimental protocols, offer a valuable resource for researchers working with this compound. The causality-driven explanations for experimental choices and the inclusion of self-validating steps within the methodologies are intended to ensure the acquisition of high-quality, reliable data. While the presented spectral data is based on established principles and analysis of similar structures, it is crucial for researchers to acquire experimental data on their own samples for definitive characterization.

References

- PubChem. This compound.

Sources